5-Bromo-2-(2-methoxyethoxy)benzonitrile

Catalog No.
S8731294
CAS No.
M.F
C10H10BrNO2
M. Wt
256.10 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(2-methoxyethoxy)benzonitrile

Product Name

5-Bromo-2-(2-methoxyethoxy)benzonitrile

IUPAC Name

5-bromo-2-(2-methoxyethoxy)benzonitrile

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

InChI

InChI=1S/C10H10BrNO2/c1-13-4-5-14-10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5H2,1H3

InChI Key

ZIUXMMDHPRYAGQ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)C#N

5-Bromo-2-(2-methoxyethoxy)benzonitrile is an organic compound characterized by the presence of a bromine atom, a nitrile functional group, and a methoxyethoxy substituent on a benzene ring. Its molecular formula is C10H10BrNO2C_{10}H_{10}BrNO_2, with a molecular weight of approximately 256.1 g/mol. This compound features a bromo substituent at the 5-position and a nitrile group at the 2-position of the benzene ring, which influences its chemical reactivity and potential biological activity.

Typical of nitriles and aromatic compounds, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles under basic conditions.
  • Electrophilic Aromatic Substitution: The presence of the nitrile group can direct electrophiles to the ortho or para positions relative to itself.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form the corresponding carboxylic acid.

The synthesis of 5-Bromo-2-(2-methoxyethoxy)benzonitrile typically involves several steps, including:

  • Bromination: Starting from 2-(2-methoxyethoxy)benzonitrile, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.
  • Nitrilation: The introduction of the nitrile group can be accomplished through reactions involving sodium cyanide or other cyanide sources in the presence of appropriate catalysts.
  • Purification: The final product is usually purified through recrystallization or chromatography.

A specific method involves reacting 4-bromo-2-bromomethylphenol with methoxymethyl chloride in an aprotic solvent to yield intermediate compounds that can subsequently be converted into 5-Bromo-2-(2-methoxyethoxy)benzonitrile .

5-Bromo-2-(2-methoxyethoxy)benzonitrile has potential applications in:

  • Pharmaceutical Development: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Material Science: In the formulation of polymers or materials with specific electronic or optical properties.
  • Chemical Research: As a reagent in various organic syntheses.

Interaction studies involving 5-Bromo-2-(2-methoxyethoxy)benzonitrile could focus on its binding affinity to various biological targets, including enzymes and receptors. Similar compounds have been evaluated for their interactions using techniques such as:

  • Molecular Docking Studies: To predict how this compound binds to target proteins.
  • In Vitro Assays: To assess its effects on cell proliferation, apoptosis, and other cellular processes.

Several compounds share structural similarities with 5-Bromo-2-(2-methoxyethoxy)benzonitrile. These include:

Compound NameStructural FeaturesNotable Properties
5-Bromo-2-methoxybenzonitrileBromine at position 5, methoxy groupAntimicrobial properties
4-Bromo-3-nitrobenzonitrileBromine at position 4, nitro groupPotential anti-cancer activity
3-Bromo-4-methylbenzonitrileBromine at position 3, methyl groupInvolved in synthesis of pharmaceuticals
5-Iodo-2-(methoxymethoxy)benzonitrileIodine instead of brominePossible enhanced biological activity

Uniqueness

The uniqueness of 5-Bromo-2-(2-methoxyethoxy)benzonitrile lies in its specific combination of structural features—particularly the methoxyethoxy side chain—which may confer distinct solubility and reactivity characteristics compared to similar compounds. This could lead to unique interactions in biological systems or different reactivity patterns in synthetic applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

254.98949 g/mol

Monoisotopic Mass

254.98949 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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